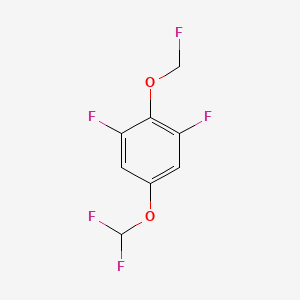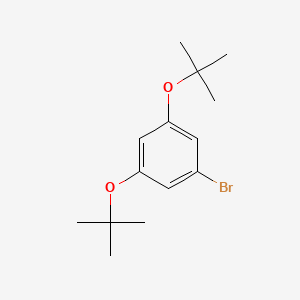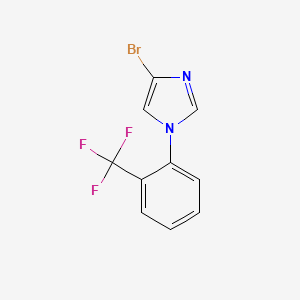
4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole is a chemical compound with the molecular formula C10H7BrF3N3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The presence of a bromine atom and a trifluoromethyl group attached to the phenyl ring makes this compound unique and of interest in various fields of research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)aniline and 4-bromoimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions
4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
科学研究应用
4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
相似化合物的比较
Similar Compounds
4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazol-2-amine: A similar compound with an amine group instead of a hydrogen atom on the imidazole ring.
Other Imidazole Derivatives: Compounds with different substituents on the imidazole ring, such as methyl or ethyl groups.
Uniqueness
The presence of both a bromine atom and a trifluoromethyl group makes 4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other imidazole derivatives .
属性
分子式 |
C10H6BrF3N2 |
|---|---|
分子量 |
291.07 g/mol |
IUPAC 名称 |
4-bromo-1-[2-(trifluoromethyl)phenyl]imidazole |
InChI |
InChI=1S/C10H6BrF3N2/c11-9-5-16(6-15-9)8-4-2-1-3-7(8)10(12,13)14/h1-6H |
InChI 键 |
LZFJLSPNLFEGQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)
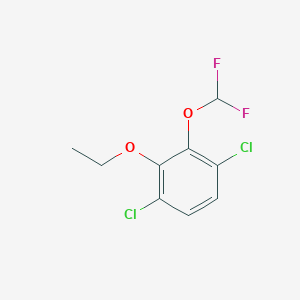
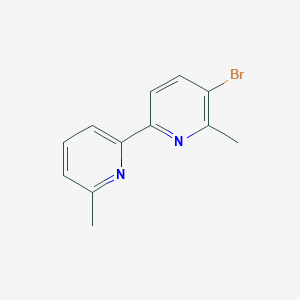
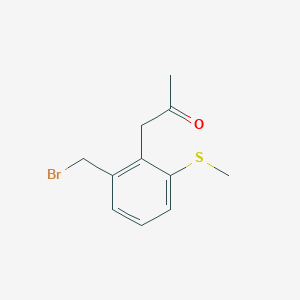
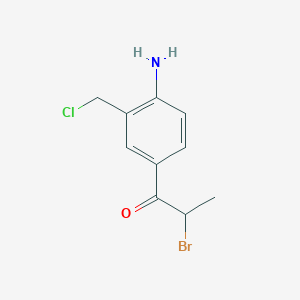
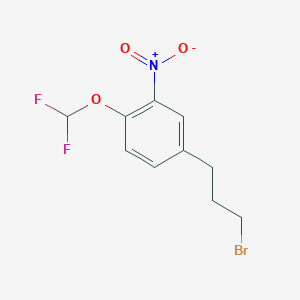
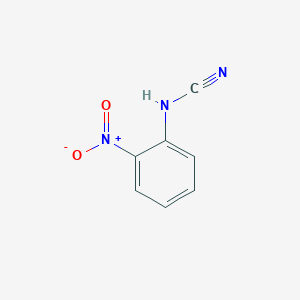
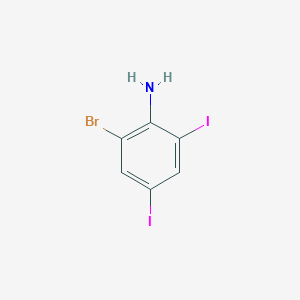
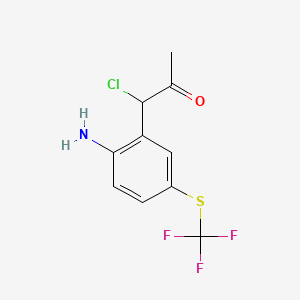
![(4-Methoxy-[1,1'-biphenyl]-3-yl)hydrazine hydrochloride](/img/structure/B14056920.png)

